1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine
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Overview
Description
“1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is an organic compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 . It’s a derivative of piperidine, a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” consists of a piperidine ring, which is a saturated heterocyclic with five carbon atoms and one nitrogen atom, attached to a phenyl ring with a methylsulfonyl (CH3-SO2-) and a chlorine (Cl) substituent .Scientific Research Applications
Cyclooxygenase Inhibition
A study synthesized a series of compounds, including variants similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, and evaluated their ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. These enzymes are crucial in inflammatory processes, and selective inhibition can have therapeutic implications (Friesen et al., 1998).
Antipsychotic Properties and Synthesis
Another research focused on the synthesis of stable isotope labeled and carbon-14 labeled variants of a compound structurally related to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine. This compound was identified as a dopamine autoreceptor antagonist with potential atypical antipsychotic properties (Chaudhary & McGrath, 2000).
Analytical Method Development
A study developed a liquid chromatography-tandem mass spectrometric method for the quantitative determination of a compound structurally related to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine in plasma. This advancement supports pre-clinical studies by providing a reliable analytical method (Yang et al., 2004).
Nociceptin Receptor Ligands
Researchers identified a series of compounds, including derivatives of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, as ligands for the nociceptin receptor. These compounds show high affinity and functional activity, which can be significant in pain management (Ho et al., 2007).
Advanced Malignancies Treatment
A compound structurally similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine was studied in a phase II trial for its effectiveness against advanced malignancies. Understanding its action can contribute to cancer treatment research (Sklarin et al., 1992).
Safety And Hazards
While specific safety and hazard information for “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is not available, compounds with similar structures may pose risks. For instance, the compound “1-[2-Chloro-4-(methylsulphonyl)phenyl]piperazine” has been classified as potentially causing eye irritation .
properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXOBKQIQRIRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine |
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